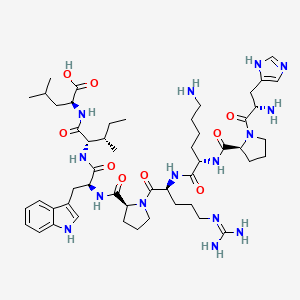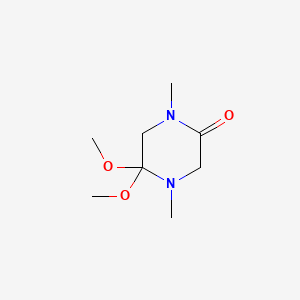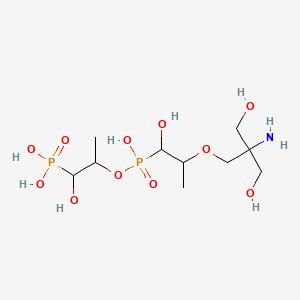
Azidoindolene 1
Vue d'ensemble
Description
Azidoindolene 1, also known as 3-azido-1H-indole, is an azido-containing heterocyclic compound that has been widely studied for its potential applications in various fields, including synthetic organic chemistry, medicinal chemistry, and biochemistry. Azidoindolene 1 is a stable, colorless solid that is soluble in most organic solvents. It is a versatile reagent that can be used in a variety of synthetic reactions and can be used to prepare a wide range of compounds. It has been extensively studied for its ability to act as a catalyst in various organic reactions, including Diels-Alder and Michael addition reactions. In addition, azidoindolene 1 has been used as a substrate in a variety of biological systems, including enzymes, bacteria, and mammalian cells.
Applications De Recherche Scientifique
Peptidotriazoles Synthesis : The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, as described by Tornøe, Christensen, and Meldal (2002), is a key synthetic route to 1H-[1,2,3]-triazoles. This method has been used successfully with various types of azides, including primary, secondary, tertiary alkyl azides, and azido sugars, demonstrating the utility of azido compounds in peptide synthesis (Tornøe, Christensen, & Meldal, 2002).
Azole Antifungal Agents : Research into azole antifungal agents has significantly expanded treatment options for fungal infections. Azoles like fluconazole and itraconazole have shown efficacy in treating systemic and superficial fungal infections, as highlighted by Sheehan, Hitchcock, and Sibley (1999). Their research indicates the importance of azole compounds in the clinical context (Sheehan, Hitchcock, & Sibley, 1999).
Isoindole and Isoquinoline Derivatives : The study by Hui and Chiba (2009) explores the synthesis of isoindole and isoquinoline derivatives from alpha-azido carbonyl compounds. This demonstrates the applicability of azido compounds in the creation of complex organic structures, relevant to pharmaceutical and chemical research (Hui & Chiba, 2009).
HIV Treatment : The research by Sirivolu et al. (2013) discusses 3'-azidothymidine (AZT)-derived 1,2,3-triazoles with antiviral activities against HIV-1. This indicates the potential of azido compounds in developing effective HIV treatments (Sirivolu et al., 2013).
Environmental Toxicity of Azoles to Fish : A study by Bhagat et al. (2021) reviews the environmental toxicity of azole compounds in fish. This study highlights the ecological impact of azole compounds, which is vital for environmental risk assessment and management (Bhagat, Singh, Nishimura, & Shimada, 2021).
Propriétés
IUPAC Name |
N-[1-(5-fluoropentyl)-2-hydroxyindol-3-yl]imino-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2/c1-20(2)17(21(20,3)4)18(26)24-23-16-14-10-6-7-11-15(14)25(19(16)27)13-9-5-8-12-22/h6-7,10-11,17,27H,5,8-9,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGCJWUJHZLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCCCF)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801341924 | |
| Record name | Azidoindolene 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azidoindolene 1 | |
CAS RN |
1364933-69-6 | |
| Record name | Azidoindolene 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




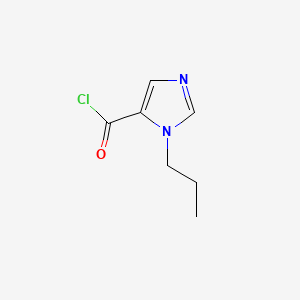
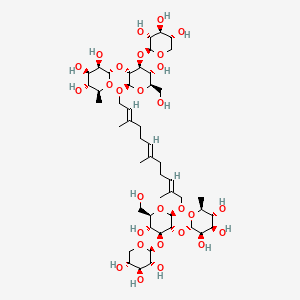
![Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate](/img/no-structure.png)
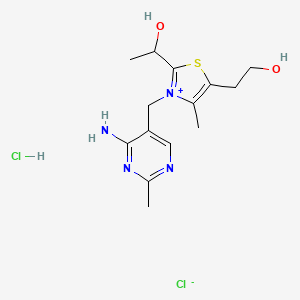

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide](/img/structure/B570120.png)
